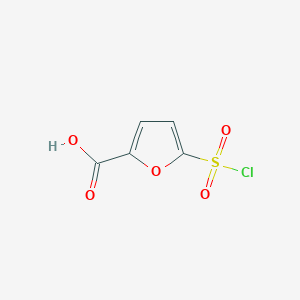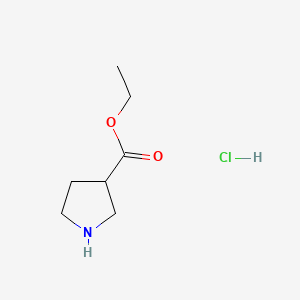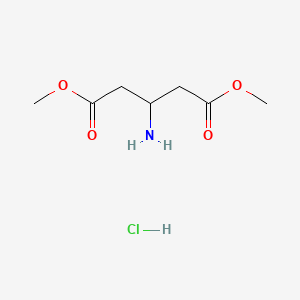
2,2-Bis(2-hydroxy-5-biphenylyl)propane
Overview
Description
Mechanism of Action
Target of Action
The primary target of BisOPP-A is the Thyroid Stimulating Hormone Receptor (TSHR) . TSHR plays a crucial role in regulating thyroid function by stimulating the production and release of thyroid hormones.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2,2-Bis(2-hydroxy-5-biphenylyl)propane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the thyroid stimulating hormone receptor in humans . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions. This compound’s ability to form hydrogen bonds due to its hydroxyl groups is crucial for its biochemical interactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause skin and eye irritation, indicating its potential impact on cellular functions related to these tissues . Additionally, its interaction with the thyroid stimulating hormone receptor suggests it may influence thyroid-related cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, its interaction with the thyroid stimulating hormone receptor can lead to changes in gene expression and cellular responses . The hydroxyl groups in its structure allow it to form hydrogen bonds, which are essential for its binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular functions. The compound is stable under standard laboratory conditions but may degrade over extended periods or under specific conditions . Long-term studies have shown that it can cause persistent skin and eye irritation, indicating its lasting impact on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it may not exhibit significant adverse effects, but higher dosages can lead to toxicity and adverse reactions. For instance, studies have shown that high doses can cause severe skin and eye irritation . It is essential to determine the threshold levels to avoid toxic effects while utilizing its biochemical properties effectively.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s hydroxyl groups play a crucial role in its metabolic processes, allowing it to undergo biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical functions. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility in methanol and its ability to form hydrogen bonds are critical for its transport and distribution .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise biochemical roles and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane typically involves the condensation of phenol derivatives under controlled conditions. One common method includes the reaction of 3-phenyl-4-hydroxybenzaldehyde with acetone in the presence of a base catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,2-Bis(3-phenyl-4-hydroxyphenyl)propane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2,2-Bis(3-phenyl-4-hydroxyphenyl)propane can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds have similar structural motifs, but 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane exhibits unique bioactive properties.
Bisphenol S (BPS): While BPS is used as an alternative to BPA, 2,2-Bis(3-phenyl-4-hydroxyphenyl)propane has distinct applications in scientific research.
Bisphenol F (BPF): Similar to BPA and BPS, BPF shares structural similarities but differs in its specific interactions and applications.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRENAPTCBBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058654 | |
| Record name | BisOPP-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24038-68-4 | |
| Record name | BisOPP-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)



![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)









